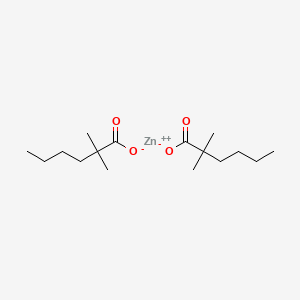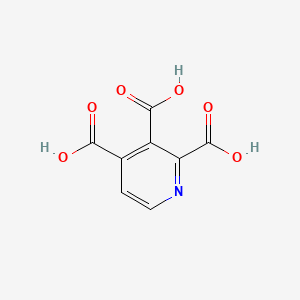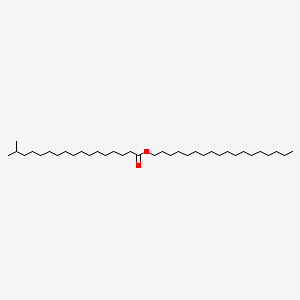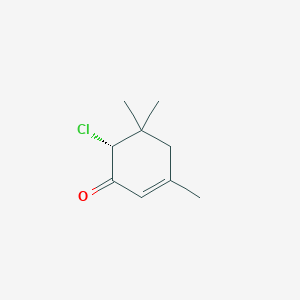
2-Cyclohexen-1-one, 2(or 4)-chloro-3,5,5-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexen-1-one, 2(or 4)-chloro-3,5,5-trimethyl- is an organic compound that belongs to the family of cyclohexenones. This compound is characterized by the presence of a cyclohexene ring with a ketone functional group and chlorine substituents at the 2 or 4 positions, along with three methyl groups at the 3 and 5 positions. It is a versatile intermediate used in various chemical reactions and has applications in multiple fields including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 2(or 4)-chloro-3,5,5-trimethyl- can be achieved through several methods. One common approach involves the chlorination of 2-Cyclohexen-1-one, followed by the introduction of methyl groups through alkylation reactions. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and alkylating agents like methyl iodide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound often involves the catalytic oxidation of cyclohexene, followed by chlorination and methylation steps. Catalysts such as vanadium or molybdenum oxides are used to facilitate the oxidation process, while chlorination and methylation are carried out using appropriate reagents under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclohexen-1-one, 2(or 4)-chloro-3,5,5-trimethyl- undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexen-1-one, 2(or 4)-chloro-3,5,5-trimethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Cyclohexen-1-one, 2(or 4)-chloro-3,5,5-trimethyl- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclohexen-1-one: A simpler analog without chlorine and additional methyl groups.
4,4-Dimethyl-2-cyclohexen-1-one: Similar structure with two methyl groups at the 4 position.
2,4,4-Trimethyl-2-cyclohexenone: Another analog with three methyl groups but different substitution pattern.
Uniqueness
2-Cyclohexen-1-one, 2(or 4)-chloro-3,5,5-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of chlorine and multiple methyl groups enhances its electrophilic nature and potential for diverse chemical transformations.
Eigenschaften
CAS-Nummer |
72175-27-0 |
|---|---|
Molekularformel |
C9H13ClO |
Molekulargewicht |
172.65 g/mol |
IUPAC-Name |
(6R)-6-chloro-3,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H13ClO/c1-6-4-7(11)8(10)9(2,3)5-6/h4,8H,5H2,1-3H3/t8-/m0/s1 |
InChI-Schlüssel |
LZSCSLQORLJIIM-QMMMGPOBSA-N |
Isomerische SMILES |
CC1=CC(=O)[C@@H](C(C1)(C)C)Cl |
Kanonische SMILES |
CC1=CC(=O)C(C(C1)(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


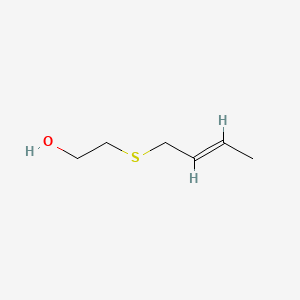
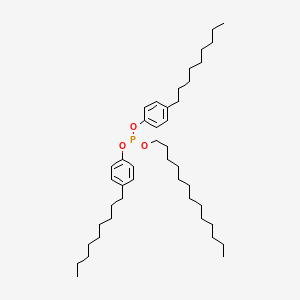

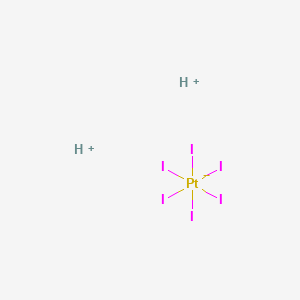

![N-[4-(1H-Indole-3-yl)-5-chloropyrimidine-2-yl]-2-methoxy-4-(4-acetylpiperazino)aniline](/img/structure/B12643162.png)

